molecular formula C16H22N6O3S B2975105 ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1251575-86-6

ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate

Cat. No.: B2975105
CAS No.: 1251575-86-6
M. Wt: 378.45
InChI Key: QDNKITGOOBKLKH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Mannich Reaction and Antimicrobial Evaluation: Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and their derivatives, which are structurally similar to the queried compound, were synthesized and evaluated for antimicrobial activity. Mannich bases showed good activity against test microorganisms as compared with ampicillin (Fandaklı et al., 2012).

Tuberculosis Treatment

  • Thiazole-Aminopiperidine Hybrid Analogs: A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for inhibitory activity against Mycobacterium tuberculosis. These compounds showed promising activity, indicating potential as treatments for tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Other Biological Activities

  • Microwave-Assisted Synthesis of Hybrid Molecules: Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,2,4-triazole, were synthesized and screened for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity (Başoğlu et al., 2013).

Drug Development and Synthesis

  • Synthesis of Benzofuran and Benzo[d]isothiazole Derivatives: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and similar compounds were synthesized and screened for activity against Mycobacterium tuberculosis. This study highlights the compound's role in the development of potential drugs for tuberculosis treatment (Reddy et al., 2014).

Chemical Synthesis Techniques

  • Michael-Like Addition Strategy: Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for synthesizing aminoethylthiazole-5-carboxylate analogs, demonstrating the compound's utility in chemical synthesis (Boy & Guernon, 2005).

Properties

IUPAC Name

ethyl 4-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-4-25-16(24)21-7-5-12(6-8-21)18-14(23)13-11(3)22(20-19-13)15-17-9-10(2)26-15/h9,12H,4-8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNKITGOOBKLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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